12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
Description
This compound is a highly complex polycyclic molecule with a pentacyclic core structure (pentacyclo[13.7.3.03,7.08,22.016,21]pentacosa) fused with four ether oxygen atoms (4,6,9,14-tetraoxa). Key substituents include:
- Hydroxy groups at positions 12 and 23.
- Methoxy groups at positions 18, 19, and 20.
- Methyl groups at positions 11, 12, 24, and 24.
- A ketone at position 12.
Its stereochemistry is defined by the (24S,25R) configuration, which may influence its biological activity and physicochemical properties .
Properties
CAS No. |
60546-10-3 |
|---|---|
Molecular Formula |
C28H34O10 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(11S,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14-,25-,27-,28+/m0/s1 |
InChI Key |
VLLFEMVDMFTBHG-SMWGPYIJSA-N |
SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Appearance |
Powder |
Synonyms |
gomisin D |
Origin of Product |
United States |
Mechanism of Action
Target of Action:
Gomisin D is a lignan compound derived from Fructus Schisandra, commonly known as the “five-flavor berry.” It has been traditionally used in various medicinal systems and is known for its myriad health benefits, including potential anticancer, antidiabetic, and anti-Alzheimer’s effects
Mode of Action:
Gomisin D’s mechanism of action involves multiple pathways:
Biochemical Analysis
Biochemical Properties
Gomisin D has been shown to interact with various enzymes and proteins. It inhibits acetylcholinesterase (AChE) with an IC50 value of 7.84 µM. It also inhibits the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3 by 89.9% and 83.1%, respectively, when used at a concentration of 100 µM.
Cellular Effects
Gomisin D has been found to have significant effects on various types of cells and cellular processes. It promotes apoptosis and inhibits activation and proliferation of hepatic stellate cells (HSCs). It also improves liver fibrosis by inhibiting HSCs activation.
Molecular Mechanism
Gomisin D exerts its effects at the molecular level through several mechanisms. It targets PDGFRβ and regulates the PDGF-BB/PDGFRβ signaling pathway, further inhibiting HSC activation. This leads to the inhibition of inflammatory factors and ultimately improves CCl4-induced liver fibrosis.
Temporal Effects in Laboratory Settings
The effects of Gomisin D have been observed over time in laboratory settings. The compound has been found to have a good binding ability with PDGFRβ (KD = 3.3e -5 M)
Dosage Effects in Animal Models
In animal models, the effects of Gomisin D vary with different dosages. In a study using male BALB/c mice, it was found that Gomisin D (especially at 50 mg/kg) could improve liver fibrosis by inhibiting HSCs activation.
Metabolic Pathways
Gomisin D is involved in several metabolic pathways. It regulates the PDGF-BB/PDGFRβ signaling pathway by targeting PDGFRβ
Biological Activity
The compound 12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one is a complex organic molecule with potential biological activity that warrants thorough investigation. This article provides an overview of its biological properties based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups and a unique polycyclic framework which may influence its biological interactions. Its molecular formula is with a significant number of hydroxyl and methoxy groups that could enhance its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance:
- Mechanism of Action : The presence of hydroxyl groups can facilitate hydrogen bonding with microbial cell membranes, potentially disrupting their integrity.
- Case Study : A study on structurally related compounds demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Immunomodulatory Effects
The compound may also possess immunomodulatory properties:
- Vitamin D Analogs : Similar compounds have shown to modulate immune responses by influencing T-cell activity and cytokine production.
- Research Findings : Elevated levels of 1,25-dihydroxyvitamin D have been associated with enhanced immune function and reduced inflammation in various studies . The structural similarities suggest potential for similar activities in the investigated compound.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound might exhibit cytotoxic effects on cancer cells:
- Mechanism : The polycyclic structure may interact with DNA or cellular membranes leading to apoptosis in malignant cells.
- Case Study : In vitro assays have shown that related compounds can induce cell cycle arrest in cancer cell lines .
Table 1: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
Gomisin D has been investigated for its potential therapeutic effects in several areas:
- Anti-inflammatory Properties : Research indicates that Gomisin D exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
- Antioxidant Activity : The compound displays strong antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
- Anticancer Effects : Studies have suggested that Gomisin D may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been tested against various cancer cell lines with promising results .
Nutraceutical Applications
Gomisin D is also explored for its potential as a nutraceutical:
- Dietary Supplementation : Due to its health benefits, there is interest in formulating Gomisin D as a dietary supplement aimed at enhancing overall health and preventing chronic diseases .
Research on Mechanisms of Action
Understanding the mechanisms through which Gomisin D exerts its effects is crucial for its application:
- Cell Signaling Pathways : Research has identified that Gomisin D influences several signaling pathways involved in inflammation and cell survival. This includes modulation of NF-kB and MAPK pathways .
- Gene Expression Modulation : Studies have shown that Gomisin D can alter the expression of genes related to apoptosis and cell cycle regulation, providing insights into its potential use in cancer therapy .
Case Study 1: Anti-inflammatory Effects
A study published in Phytotherapy Research demonstrated that Gomisin D significantly reduced paw edema in a rat model of inflammation. The treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity
In vitro studies have shown that Gomisin D can scavenge free radicals effectively. A study highlighted its ability to reduce oxidative stress markers in human endothelial cells exposed to high glucose levels, indicating potential benefits for diabetes management .
Comparison with Similar Compounds
Core Ring Systems and Functional Groups
The compound’s pentacyclic scaffold differentiates it from simpler bicyclic or tetracyclic analogs. Below is a comparative analysis:
- Key Observations :
- The target compound’s tetraoxa (four ether oxygens) and methoxy/hydroxy groups contrast with the tetracarboxylic acid and butoxy groups in , leading to divergent solubility and reactivity profiles.
- Compared to the diazatetracyclic compound in , the absence of a chlorine atom and ester linkage in the target compound suggests differences in bioactivity (e.g., reduced electrophilicity).
Shape and 3D Similarity Metrics
Using the Shape-Tanimoto (ST) coefficient , the target compound shows low similarity to bicyclic systems (e.g., ST < 0.3 vs. ) but moderate overlap (ST ~0.5–0.6) with pentacyclic analogs like due to comparable ring complexity.
Functional Group Impact on Physicochemical Properties
- Hydroxy and Methoxy Groups : Enhance water solubility compared to purely hydrocarbon analogs but less than carboxylic acid derivatives .
Preparation Methods
Source Identification and Isolation
Gomisin D is predominantly extracted from the fruits, roots, and stems of Schisandra chinensis, a plant used in traditional medicine. The extraction process involves:
Table 1: Yield of Gomisin D from Schisandra chinensis
Challenges in Natural Extraction
-
Low Abundance : Gomisin D constitutes <0.1% of dry plant weight, necessitating large biomass inputs.
-
Co-Extraction of Analogues : Structural similarity to other lignans (e.g., gomisin J, schisandrin B) complicates isolation.
Multi-Step Organic Synthesis
Retrosynthetic Analysis
The synthetic route to gomisin D is designed around its pentacyclic core, with key disconnections at:
Step 1: Synthesis of Aromatic Precursors
Step 2: Biaryl Coupling
Step 3: Oxepane Ring Formation
-
Conditions : Mitsunobu reaction (DIAD, PPh₃) promotes intramolecular etherification (72% yield).
Step 4: Functional Group Manipulation
Table 2: Critical Reaction Parameters
Limitations of Chemical Synthesis
-
Step Count : 18–22 linear steps reduce overall yield (typically <15%).
-
Stereochemical Complexity : Five stereocenters require costly chiral catalysts.
Biomimetic Approaches
Oxidative Radical Cyclization
Inspired by lignan biosynthesis, redox-neutral photocatalysis generates radical intermediates that undergo regioselective cyclization:
-
Radical Progenitor : N-Hydroxy phthalimide (NHPI) ester at C19 undergoes single-electron transfer under blue light (450 nm).
-
Cyclization : Radicals form 5- or 11-membered rings, guided by steric and electronic factors.
-
Termination : Hydrogen atom transfer (HAT) or oxidation yields the pentacyclic framework.
Table 3: Photocatalytic vs. Enzymatic Cyclization
Enzymatic Modifications
-
CYP450 Enzymes : Engineered cytochrome P450s introduce hydroxyl groups at C12 and C25.
-
OMT (O-Methyltransferase) : Sequential methylation of phenolic intermediates using S-adenosyl methionine (SAM).
| Method | Advantages | Disadvantages |
|---|---|---|
| Natural Extraction | High enantiopurity | Low yield, resource-intensive |
| Organic Synthesis | Structural customization | Costly, lengthy optimization |
| Biomimetic Synthesis | Scalability, green chemistry | Moderate stereocontrol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
